L-seryl-AMP(1-) -

L-seryl-AMP(1-)

Catalog Number: EVT-1594599
CAS Number:
Molecular Formula: C13H18N6O9P-
Molecular Weight: 433.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-seryl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of L-seryl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a L-seryl-AMP.
Overview

L-seryl-adenosine monophosphate (L-seryl-AMP(1-)) is an important biochemical compound involved in the synthesis of proteins. It serves as an activated form of serine, a non-essential amino acid crucial for various biological processes. This compound is synthesized by the enzyme seryl-tRNA synthetase, which catalyzes the attachment of serine to its corresponding transfer RNA (tRNA), facilitating protein synthesis.

Source

L-seryl-AMP(1-) is derived from the reaction of serine with adenosine triphosphate (ATP) in the presence of magnesium ions, which are essential for the enzymatic activity of seryl-tRNA synthetase. The compound plays a significant role in aminoacylation, a process where an amino acid is attached to its tRNA, enabling translation during protein synthesis.

Classification

L-seryl-AMP(1-) belongs to the class of aminoacyl-adenylates, which are intermediates formed during the activation of amino acids prior to their incorporation into proteins. It is classified under nucleotide derivatives due to its structure containing an adenosine moiety.

Synthesis Analysis

Methods

The synthesis of L-seryl-AMP(1-) occurs through a two-step enzymatic process:

  1. Formation of Seryl-Adenylate: In the first step, serine reacts with ATP to form L-seryl-adenylate and pyrophosphate. This reaction is catalyzed by seryl-tRNA synthetase and requires magnesium ions as a cofactor.
  2. Transfer to tRNA: In the second step, L-seryl-adenylate transfers the serine moiety to the 3'-end of its cognate tRNA, resulting in charged tRNA ready for incorporation into polypeptide chains during translation.

Technical details include the use of specific reaction conditions such as pH optimization and temperature control to enhance enzyme activity and yield.

Molecular Structure Analysis

Structure

L-seryl-AMP(1-) has a molecular formula of C10_{10}H12_{12}N5_5O7_7P. The structure consists of:

  • An adenosine moiety (adenine base linked to ribose)
  • A phosphate group
  • A serine residue attached via a phosphoester bond

Data

The compound’s structural characteristics can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy, which provide insights into its three-dimensional conformation and interactions with other molecules.

Chemical Reactions Analysis

Reactions

L-seryl-AMP(1-) participates in several key reactions:

  1. Aminoacylation Reaction: The primary reaction involves the transfer of the serine group from L-seryl-AMP(1-) to tRNA, forming seryl-tRNA.
  2. Formation of Diadenosine Tetraphosphate: L-seryl-AMP(1-) can also react with additional ATP molecules to produce diadenosine tetraphosphate (Ap4A), which has regulatory roles in cellular processes.

Technical details include reaction kinetics, substrate specificity, and enzyme mechanisms that facilitate these transformations.

Mechanism of Action

Process

The mechanism by which L-seryl-AMP(1-) acts involves nucleophilic attack:

  1. Nucleophilic Attack: The carboxyl group of serine performs a nucleophilic attack on the alpha-phosphate of ATP, leading to the formation of L-seryl-AMP(1-) and release of inorganic pyrophosphate.
  2. tRNA Charging: The subsequent transfer of serine from L-seryl-AMP(1-) to tRNA involves an in-line displacement mechanism, facilitated by divalent cations that stabilize the transition state.

Data

Kinetic studies reveal that magnesium ions play a crucial role in stabilizing both intermediates and transition states during these reactions.

Physical and Chemical Properties Analysis

Physical Properties

L-seryl-AMP(1-) is typically a white crystalline solid at room temperature. It is soluble in water due to its polar nature, allowing it to participate effectively in biochemical reactions.

Chemical Properties

The compound is sensitive to hydrolysis under alkaline conditions but remains stable under physiological pH levels. Its reactivity is primarily attributed to the phosphate group, which can undergo various modifications depending on enzymatic activity.

Relevant data include melting points, solubility parameters, and stability profiles under different environmental conditions.

Applications

Scientific Uses

L-seryl-AMP(1-) has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model compound for studying aminoacylation mechanisms and tRNA interactions.
  • Biochemical Assays: Used in assays for enzyme activity related to aminoacyl-tRNA synthetases.
  • Drug Development: Insights gained from studying this compound contribute to understanding antibiotic mechanisms targeting protein synthesis pathways.
Enzymatic Synthesis and Catalytic Mechanisms of L-Seryl-AMP(1-)

Role in Aminoacylation: tRNA Charging Pathways

L-Seryl-adenylate (L-seryl-AMP(1–)) serves as the essential activated intermediate in the aminoacylation of tRNA^Ser^ and tRNA^Sec^, enabling serine incorporation into proteins and selenocysteine insertion at UGA stop codons. This mixed anhydride compound is synthesized through a two-step enzymatic reaction catalyzed by seryl-tRNA synthetase (SerRS). In the initial adenylation step, serine and ATP react to form L-seryl-AMP(1–) with liberation of inorganic pyrophosphate (PP~i~):

$$\text{Ser} + \text{ATP} \xrightarrow{\text{SerRS, Mg}^{2+}} \text{L-seryl-AMP(1–)} + \text{PP}_i$$

Subsequently, the seryl moiety is transferred to the 3'-end of cognate tRNA, forming seryl-tRNA^Ser^:

$$\text{L-seryl-AMP(1–)} + \text{tRNA}^{\text{Ser}} \rightarrow \text{Ser-tRNA}^{\text{Ser}} + \text{AMP}$$

For selenoprotein synthesis, SerRS also charges tRNA^Sec^ to form Ser-tRNA^Sec^, which is then enzymatically converted to selenocysteinyl-tRNA^Sec^ [2] [9]. This dual functionality positions L-seryl-AMP(1–) at a critical biochemical junction governing both standard genetic code translation and expanded coding capacity. Kinetic studies reveal the adenylate intermediate remains tightly bound to SerRS during the catalytic cycle, with dissociation constants (K~d~) below micromolar levels, preventing premature hydrolysis and ensuring fidelity [6] [9].

Table 1: Comparative Analysis of SerRS Enzymes Across Species

OrganismtRNA SpecificityKey Structural FeaturesFunctional Implications
Thermus thermophilustRNA^Ser^Canonical catalytic domain + coiled-coil tRNA-binding domainStandard aminoacylation pathway [1] [5]
Mammalian mitochondriaNoncanonical tRNA^Ser^Modified N-terminal domain with coiled-coil structureAccommodates mitochondrial tRNA structural deviations [9]
InsectsMitochondrial tRNA^Ser^Heterodimer with SLIMP proteinRegulatory role in mitochondrial function beyond translation [9]
Methanogenic archaeatRNA^Ser^Zinc-dependent substrate recognition domainEvolutionary adaptation to distinct cellular environment [9]

Catalytic Specificity of Seryl-tRNA Synthetase (SerRS) Isoforms

SerRS exhibits unconventional tRNA recognition relative to other aminoacyl-tRNA synthetases. Unlike most synthetases that bind tRNA anticodons, SerRS interacts primarily with the long variable arm of tRNA^Ser^ via an antiparallel coiled-coil domain. This domain extends from the catalytic core and grips the tRNA minor groove, positioning the acceptor stem precisely within the active site [1] [9]. This mechanism accommodates serine's exceptional codon diversity (UCU, UCC, UCA, UCG, AGU, AGC), which requires recognition of multiple anticodon sequences.

Isoform-specific adaptations further refine catalytic specificity:

  • Cytosolic SerRS: Recognizes both tRNA^Ser^ and tRNA^Sec^ through conserved interactions with variable arm topology [9].
  • Mammalian mitochondrial SerRS: Features a modified N-terminal domain that maintains coiled-coil architecture but accommodates highly divergent mitochondrial tRNAs with minimal D-arms [9].
  • Insect SerRS-SLIMP heterodimer: SLIMP (Seryl-tRNA synthetase-like insect mitochondrial protein) partners with mitochondrial SerRS, creating a heterodimer that influences mitochondrial biogenesis beyond aminoacylation [9].

Structural analyses confirm the catalytic domain remains highly conserved across isoforms, while tRNA-binding domains undergo lineage-specific evolution to address variations in tRNA structure and function [5] [9].

ATP-Dependent Adenylate Formation: Structural Determinants

The adenylation reaction forming L-seryl-AMP(1–) requires precise geometric organization within the SerRS active site. Crystallographic studies of Thermus thermophilus SerRS reveal ATP adopts an unusual bent conformation stabilized by three manganese ions and conserved arginine residues ("arginine tweezers") from motifs 2 and 3 of the class II catalytic domain [1] [5]. These arginines (Arg~259~ and Arg~363~ in T. thermophilus) coordinate the ATP α-phosphate, while the serine substrate is positioned for nucleophilic attack on the α-phosphate through an in-line displacement mechanism [1].

Table 2: Key Structural Determinants for L-Seryl-AMP(1–) Synthesis

Structural ElementLigand InteractionFunctional RoleConservation
Arginine tweezers (Motifs 2/3)ATP α-phosphateElectrostatic stabilization of pentavalent transition stateUniversal in class II aaRS [1] [5]
Manganese ionsATP phosphatesCatalytic metal cofactors; stabilize bent ATP conformationObserved in multiple bacterial SerRS structures [1]
Hydrophobic binding pocketSerine side chainExclusion of bulkier amino acids (e.g., threonine)High across SerRS orthologs [1] [6]
Flexible loop (residues 150-160)Adenine ringBase specificity via hydrogen bonding and stackingVariable across species [5]

The divalent cation requirement (Mg^2+^ or Mn^2+^) is absolute, with three metal ions participating in the reaction: two ions coordinate the ATP β- and γ-phosphates, while the third bridges the serine carboxylate and α-phosphate, lowering the activation barrier for adenylate formation [1] [5]. This metal network creates a differential electrostatic environment that discriminates against non-cognate amino acids. For example, threonine is excluded not only by steric hindrance but also through suboptimal coordination of its β-methyl group with the metal center [1] [6].

Proofreading Mechanisms in Seryl-AMP-tRNA Ternary Complexes

Despite lacking a dedicated editing domain like class Ia synthetases, SerRS employs robust pre-transfer proofreading to hydrolyze noncognate adenylates (e.g., threonyl-AMP and cysteinyl-AMP). This editing occurs exclusively within the synthetic active site through a kinetic partitioning mechanism:

  • Misactivated aminoacyl-adenylates undergo tRNA^Ser^-dependent hydrolysis at rates up to 100-fold higher than cognate L-seryl-AMP(1–) [6]
  • Hydrolytic clearance occurs before aminoacyl group transfer to tRNA, minimizing kinetic delay
  • Transition state stabilization: The serine hydroxamate moiety of noncognate adenylates adopts a conformation susceptible to water nucleophile attack [6]

Table 3: Proofreading Mechanisms in Aminoacyl-tRNA Synthetases and DNA Polymerases

ParameterSerRS Pre-transfer EditingClass Ia Post-transfer EditingDNA Polymerase Exonucleolytic Proofreading
SiteSynthetic active siteSeparate editing domain (CP1)Separate exo domain
SubstrateNoncognate aminoacyl-AMPMisacylated tRNAMisincorporated nucleotide terminus
Key SteptRNA-dependent hydrolysisTranslocation of CCA-end to editing siteTranslocation of primer terminus to exo site
Kinetic PartitioningHydrolysis vs. transferDeacylation vs. releaseExcision vs. extension
Fidelity Contribution10-100 fold error reduction>1,000 fold error reduction100-1,000 fold error reduction [10]

This proofreading strategy shares fundamental parallels with DNA polymerase fidelity mechanisms: both employ kinetic partitioning where misactivated/misincorporated intermediates are either extended (polymerases) or transferred (synthetases) versus hydrolyzed [10]. In SerRS, tRNA binding induces conformational changes that selectively destabilize noncognate adenylates, promoting hydrolysis through water coordination by active site residues. Crucially, the translational velocity of the CCA-end of tRNA between synthetic and editing sites influences editing efficiency in both systems [6] [10].

Properties

Product Name

L-seryl-AMP(1-)

IUPAC Name

[(2S)-2-amino-3-hydroxypropanoyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C13H18N6O9P-

Molecular Weight

433.29 g/mol

InChI

InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/p-1/t5-,6+,8+,9+,12+/m0/s1

InChI Key

UVSYURUCZPPUQD-MACXSXHHSA-M

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)C(CO)N)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)[C@H](CO)N)O)O)N

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